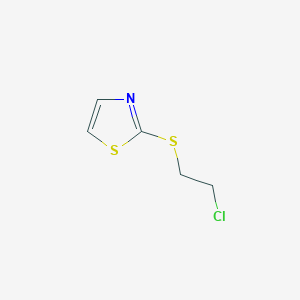

2-(2-Chloroethylthio)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6ClNS2 |

|---|---|

Molecular Weight |

179.7 g/mol |

IUPAC Name |

2-(2-chloroethylsulfanyl)-1,3-thiazole |

InChI |

InChI=1S/C5H6ClNS2/c6-1-3-8-5-7-2-4-9-5/h2,4H,1,3H2 |

InChI Key |

BSFJQBFCOSCAQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)SCCCl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 2 Chloroethylthio Thiazole

Direct Synthetic Routes to 2-(2-Chloroethylthio)thiazole

Thiolation Reactions on Thiazole (B1198619) Precursors

Thiolation reactions represent a potential direct route to the target compound, involving the introduction of a thiol-containing group onto a pre-existing thiazole ring. In principle, a thiazole molecule appropriately activated at the 2-position could react with a chloroethylthiolating agent. However, specific documented examples of this direct thiolation to form this compound are not prevalent in the reviewed literature, with most syntheses proceeding through a thiazole-2-thiol intermediate.

Chloroethylation of Thiazole Thiols

The most direct and widely analogous method for synthesizing this compound is the S-alkylation of thiazole-2-thiol with a suitable chloroethylating agent. This reaction is a specific example of the well-established S-alkylation of heterocyclic thiols. The most common and economically viable alkylating agent for this purpose is 1,2-dichloroethane (B1671644).

The general reaction involves the deprotonation of the thiol group of thiazole-2-thiol by a base to form a more nucleophilic thiolate anion. This anion then attacks one of the carbon atoms of 1,2-dichloroethane in a nucleophilic substitution reaction (SN2), displacing a chloride ion and forming the desired thioether linkage. A similar reaction has been successfully used to synthesize analogous structures, such as (4Z)-2-(2-chloroethylthio)-4-((4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylene)-1H-imidazol-5(4H)-one by treating the corresponding thione with 1,2-dichloroethane. jofamericanscience.org Another analogous preparation is the synthesis of 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole from 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) and 1,2-dichloroethane, which proceeds at room temperature in the presence of triethylamine (B128534). google.com

The choice of base and solvent is critical to ensure high yield and regioselectivity, favoring S-alkylation over potential N-alkylation of the thiazole ring nitrogen.

Table 1: Representative Conditions for Chloroethylation of Heterocyclic Thiols

| Reagent | Base | Solvent | Temperature | Reaction Time | Yield |

| 1,2-Dichloroethane | Triethylamine (Et₃N) | Dichloroethane (DCE) | Room Temp. | 48 h | High (e.g., 98% for a thiadiazole analog) google.com |

| 1,2-Dichloroethane | Sodium Acetate | Ethanol | Reflux | Not specified | Moderate |

| 1-Bromo-2-chloroethane (B52838) | Potassium Carbonate (K₂CO₃) | Acetone/DMF | Room Temp. | Not specified | Good |

This table is illustrative, based on typical conditions for S-alkylation of similar heterocyclic thiols.

One-Pot Synthetic Approaches for Enhanced Efficiency

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant improvements in efficiency and sustainability. While a specific one-pot synthesis for this compound is not explicitly detailed, established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis, could be adapted. wikipedia.orgrroij.com

A hypothetical one-pot approach could involve the reaction of an α-haloketone with a thiourea (B124793) derivative that already contains the 2-chloroethyl group. For instance, reacting N-(2-chloroethyl)thiourea with an appropriate α-halocarbonyl compound could, in principle, yield the target molecule directly. Such multicomponent reactions are known for their ability to rapidly generate molecular complexity from simple starting materials. wikipedia.org The efficiency of these reactions often depends on the careful selection of solvents and catalysts to ensure all steps proceed smoothly in the same pot. mdpi.com

Multi-Step Synthetic Sequences for this compound

Precursor Synthesis and Regioselective Functionalization

The cornerstone of a multi-step synthesis for this compound is the preparation of a suitable precursor, most commonly thiazole-2-thiol . This key intermediate can be synthesized through several methods, a notable one being the reaction of N-propargylamines with carbon disulfide. nih.gov

Once thiazole-2-thiol is obtained, the critical step is its regioselective functionalization. The thiazole-2-thiol molecule exists in a tautomeric equilibrium with thiazolidine-2-thione and possesses two potential sites for alkylation: the exocyclic sulfur atom and the ring nitrogen atom. For the synthesis of the target compound, S-alkylation is required.

The regioselectivity of this alkylation (S- vs. N-alkylation) is a well-studied phenomenon in related heterocyclic systems like triazoles and benzothiazoles. researchgate.netresearchgate.net Generally, S-alkylation is favored under kinetically controlled conditions, often employing weaker bases and polar aprotic solvents at lower temperatures. Conversely, N-alkylation can become more prominent under thermodynamic control, using stronger bases or conditions that allow for rearrangement of the initially formed S-alkylated product. In the case of alkylating agents like 1,2-dichloroethane, the reaction is typically directed towards the more nucleophilic sulfur atom.

Optimization of Reaction Conditions for Yield and Purity Profiles

Optimizing the reaction conditions for the S-alkylation of thiazole-2-thiol is paramount for maximizing the yield and purity of this compound. Several factors must be carefully controlled.

Choice of Base: The base's strength and steric properties are crucial. Mild bases like potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or organic bases like triethylamine (Et₃N) are often preferred as they are strong enough to deprotonate the thiol without promoting significant side reactions or N-alkylation. researchgate.netresearchgate.net

Solvent System: The solvent influences the solubility of the reactants and the reactivity of the nucleophile. Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are commonly used because they effectively solvate the cation of the base while leaving the thiolate anion relatively free and highly nucleophilic. In some cases, two-phase systems or phase-transfer catalysts can be employed to enhance the reaction rate. dntb.gov.ua

Temperature and Reaction Time: S-alkylation reactions are often carried out at or below room temperature to favor the kinetically preferred product and minimize side reactions. google.com The reaction time must be sufficient for completion, which can be monitored using techniques like Thin Layer Chromatography (TLC).

Nature of the Alkylating Agent: While 1,2-dichloroethane is a common choice, other reagents like 1-bromo-2-chloroethane could also be used. The bromo- derivative is more reactive, which could lead to shorter reaction times but may also increase the potential for side reactions.

Table 2: Parameters for Optimization of S-Alkylation Reactions

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Base | K₂CO₃ (weak) | NaH (strong) | Et₃N (organic) | Weaker bases favor S-alkylation; strong bases may increase N-alkylation. |

| Solvent | DMF (polar aprotic) | Ethanol (polar protic) | Toluene (non-polar) | Polar aprotic solvents generally give higher yields for SN2 reactions. |

| Temperature | 0 °C | Room Temperature | 60 °C (Reflux) | Lower temperatures favor kinetic control and S-alkylation. |

| Catalyst | None | Phase-Transfer Catalyst (e.g., TBAB) | None | A catalyst can accelerate the reaction in biphasic systems. |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound, a key intermediate in various chemical industries, has traditionally relied on conventional methods that often involve hazardous solvents and significant energy consumption. In alignment with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthetic strategies. These approaches prioritize the reduction of waste, the use of less hazardous materials, and the improvement of energy efficiency through solvent-free conditions and innovative catalytic systems.

Solvent-Free and Reduced-Solvent Methodologies

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. The S-alkylation of 2-mercaptothiazole (B1225461), the cornerstone reaction for producing this compound, is well-suited for adaptation to solvent-free or reduced-solvent conditions, particularly through the use of microwave irradiation and solid-supported reactions.

Research on the closely related compound, 2-mercaptobenzothiazole, has demonstrated the efficacy of microwave-assisted, solvent-free alkylation. tandfonline.comtandfonline.com This methodology involves adsorbing the thiol reactant and a base, such as sodium carbonate, onto a solid support. tandfonline.com The mixture is then treated with the alkylating agent and subjected to microwave irradiation for a short duration. This technique has been successfully performed using various solid supports, including silica (B1680970) gel, alumina, and fly ash, a waste product from thermal power stations, which serves as an economical and efficient alternative. tandfonline.comresearchgate.net This approach dramatically reduces reaction times from hours to minutes and eliminates the need for a reaction solvent, leading to a cleaner reaction profile and simpler product work-up. tandfonline.com

Another green approach involves replacing conventional solvents with more environmentally friendly alternatives like polyethylene (B3416737) glycol (PEG). PEG is non-toxic, biodegradable, and can often be recycled. Microwave-assisted syntheses of various thiazole derivatives have been successfully carried out in PEG-400, which acts as both a solvent and a heat transfer medium, resulting in high yields and rapid reaction times. nih.gov

The table below compares a conventional synthetic approach to a potential green, solvent-free methodology for the synthesis of this compound.

Table 1: Comparison of Conventional vs. Green Synthetic Methodologies

| Parameter | Conventional Method | Microwave-Assisted, Solvent-Free Method |

|---|---|---|

| Reactants | 2-Mercaptothiazole, 1,2-Dichloroethane, Base (e.g., NaH, Et₃N) | 2-Mercaptothiazole, 1,2-Dichloroethane, Base (e.g., Na₂CO₃) |

| Solvent | DMF, Acetonitrile, or THF | None (Solid support like Fly Ash or Alumina) |

| Conditions | Refluxing for several hours (e.g., 2-12 h) | Microwave irradiation for several minutes (e.g., 1-5 min) researchgate.net |

| Energy Use | High (prolonged heating) | Low (short reaction time) |

| Work-up | Solvent evaporation, extraction, column chromatography | Extraction of product from solid support |

| Green Aspects | Generates solvent waste, high energy consumption | Eliminates solvent waste, high energy efficiency, rapid |

Catalytic Synthesis Pathways and Their Mechanistic Underpinnings

The use of catalysts is a fundamental pillar of green chemistry, as they can increase reaction efficiency, reduce energy requirements, and allow for the use of more benign reaction conditions. For the synthesis of this compound, phase-transfer catalysis (PTC) represents a highly effective and green pathway.

The S-alkylation of 2-mercaptothiazole involves the reaction between a salt of the thiol (thiolate) and an alkyl halide (1,2-dichloroethane). The thiolate is typically soluble in a polar or aqueous phase, while the alkyl halide is soluble in a nonpolar organic phase. Without a catalyst, the reaction is slow due to the immiscibility of the reactants.

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a phosphonium (B103445) salt, facilitates the reaction by transporting the thiolate anion from the aqueous/solid phase into the organic phase.

Mechanism of Phase-Transfer Catalysis:

In the aqueous or solid phase, the base (e.g., NaOH, K₂CO₃) deprotonates the 2-mercaptothiazole to form the thiazole-2-thiolate anion (Th-S⁻).

The lipophilic cation of the PTC (Q⁺) pairs with the thiolate anion to form an ion pair [Q⁺][Th-S⁻].

This ion pair is soluble in the organic phase and diffuses across the phase boundary.

In the organic phase, the thiolate anion reacts with 1,2-dichloroethane in a nucleophilic substitution reaction to form the product, this compound, and a halide ion (Cl⁻).

The PTC cation then pairs with the halide ion and returns to the aqueous/solid phase, where it can exchange the halide for another thiolate anion, thus completing the catalytic cycle.

This catalytic approach allows the reaction to proceed rapidly at or near room temperature, often using water as a solvent or even under solvent-free conditions, which significantly enhances the green credentials of the synthesis. The use of PTC in the synthesis of related thiazole derivatives has been documented, confirming its utility in this chemical space. researchgate.net

Table 2: Potential Reactants and Catalysts for PTC Synthesis

| Component | Chemical Name | Role |

|---|---|---|

| Thiol | 2-Mercaptothiazole | Nucleophile precursor |

| Alkylating Agent | 1,2-Dichloroethane | Electrophile |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) | Deprotonates the thiol |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) or Aliquat 336 | Transfers thiolate anion to organic phase |

| Solvent System | Water/Organic or Solvent-Free | Reaction Medium |

Other catalytic systems, such as those employing Lewis acids syr.edu or copper salts mdpi.com, have been explored for various C-S bond formations in heterocyclic chemistry and could potentially be adapted for this specific transformation, offering further avenues for research into sustainable synthetic pathways.

Reaction Mechanisms and Chemical Transformations of 2 2 Chloroethylthio Thiazole

Reactivity of the Chloroethyl Group in 2-(2-Chloroethylthio)thiazole

The chloroethyl group attached to the sulfur atom at the 2-position of the thiazole (B1198619) ring is the primary site of chemical reactivity. The presence of the chlorine atom, an effective leaving group, and the adjacent sulfur atom dictates its chemical behavior, making it susceptible to a variety of transformations.

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

The carbon atom bearing the chlorine in the chloroethyl moiety is electrophilic and is readily attacked by nucleophiles, leading to substitution of the chlorine atom. These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of diverse functional groups.

The reaction typically proceeds via an SN2 mechanism, where a nucleophile directly attacks the electrophilic carbon, displacing the chloride ion in a single concerted step. This pathway is favored due to the primary nature of the carbon center. For instance, it can act as an alkylating agent for various nucleophiles such as mercaptans. In the synthesis of 4-methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin, the related compound 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole is used to alkylate 7-mercapto-4-methylcoumarin (B161817). mdpi.com This reaction highlights the capacity of the chloroethylthio group to participate in nucleophilic substitution. mdpi.com

Similarly, studies on related structures, such as benzyl (B1604629) halides, show that they react readily with potassium xanthate (EtOCS2K) via nucleophilic substitution to form thioethers. researchgate.netmdpi.com This process involves the nucleophilic attack of the xanthate on the electrophilic carbon, displacing the halide. mdpi.com While SN2 is the predominant pathway, the potential for an SN1 mechanism exists, particularly if stabilizing factors for a carbocation intermediate are present, though this is less common for primary halides.

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant | Nucleophile | Product Type | Reaction Pathway | Reference |

|---|---|---|---|---|

| 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole | 7-mercapto-4-methylcoumarin | Thioether | SN2 | mdpi.com |

| Benzyl Halides | Potassium Xanthate | Dithiocarbonate (Xanthate) Ester | SN2 | researchgate.netmdpi.com |

| 2-Amino-5-nitrobenzenethiol (B1278754) | 1-Bromo-2-chloroethane (B52838) | 2-(2-Chloroethylthio)-4-nitroaniline | SN2 | google.com |

Intramolecular Cyclization Pathways and Ring Formation

One of the most significant reactive pathways for this compound and its derivatives is intramolecular cyclization. The nitrogen atom at the 3-position of the thiazole ring can act as an internal nucleophile, attacking the electrophilic carbon of the adjacent chloroethyl group. This results in the formation of a new, fused heterocyclic ring system.

A key example is the formation of the thiazolo[3,2-a] clockss.orgevitachem.comrsc.orgtriazine ring system. The cyclocondensation of 2-(2-chloroethylthio)-4-dialkylamino-6-methoxy-1,3,5-triazines proceeds through an intramolecular substitution to yield the corresponding fused triazine derivatives. clockss.orgcurtin.edu.au

Analogous reactions provide insight into this mechanism. The S-alkylation of methimazole (B1676384) with 1,2-dichloroethane (B1671644) initially forms 2-[(chloroethyl)thio]-1-methyl-1H-imidazole. mdpi.comresearchgate.net This intermediate can then undergo intramolecular cyclization where the imidazole (B134444) nitrogen attacks the chloroethyl group, leading to the formation of a stable, fused bicyclic thiiranium ion isomer, 7-methyl-2H, 3H, 7H-imidazo[2,1-b]thiazol-4-ium chloride. mdpi.comresearchgate.net This demonstrates a common and facile pathway for the chloroethylthio moiety to participate in ring-forming reactions.

Elimination Reactions (E1, E2 pathways) and Olefin Generation

Under certain conditions, particularly upon heating or in the presence of a base, the chloroethyl group can undergo elimination reactions to form a vinyl group (olefin generation). mdpi.com This typically occurs via an E2 mechanism, where a base abstracts a proton from the carbon adjacent to the chloro-bearing carbon, with the simultaneous departure of the chloride ion.

In the synthesis of a related chloroethylthio compound, it is noted that avoiding heat is crucial to prevent the elimination of HCl. mdpi.com This suggests that this compound is also susceptible to this pathway, which would lead to the formation of 2-(vinylthio)thiazole. The E1 pathway, involving a carbocation intermediate, is less likely for this primary halide unless conditions strongly favor its formation.

Reactivity of the Thiazole Ring in this compound

The thiazole ring itself is an aromatic system, a characteristic confirmed by the significant pi-electron delocalization observed in NMR spectroscopy. jgtps.com Its reactivity is influenced by the presence of two heteroatoms (sulfur and nitrogen) and the electron-donating thioether substituent at the 2-position.

Electrophilic Aromatic Substitution on the Thiazole Nucleus

The thiazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The positions on the ring exhibit different levels of reactivity. The C5 position is typically the most susceptible to electrophilic attack due to its higher electron density. The electron-donating nature of the 2-thioether group would further activate the ring, particularly at the C5 position.

While specific examples for this compound are not detailed in the provided literature, related reactions illustrate the principle. For instance, C-H arylation of thiazole can be achieved at the 2-position using a palladium/copper catalyst system, demonstrating that C-H bonds on the ring can be functionalized. researchgate.net

Nucleophilic Attack on the Thiazole Ring System

Direct nucleophilic attack on the carbon atoms of the thiazole ring is generally difficult due to the ring's electron-rich, aromatic nature. However, if a good leaving group is present on the ring, nucleophilic aromatic substitution can occur.

Kinetic studies on the reaction of 2-chlorothiazoles with nucleophiles like the benzenethiolate (B8638828) ion show that substitution at the 2-position is possible. rsc.org The reaction proceeds via a mechanism where the nucleophile attacks the C2 carbon, forming a negatively charged intermediate (Meisenheimer-like complex), followed by the expulsion of the chloride leaving group. The sensitivity of the reaction rate to substituents on the thiazole ring indicates that the system can sustain the negative charge in the transition state. rsc.org In the case of this compound, the thioether group is a much poorer leaving group than a halogen, making direct nucleophilic attack on the C2 position of the thiazole ring highly unfavorable compared to the reactions occurring at the chloroethyl side chain.

Ring-Opening and Rearrangement Mechanisms of the Thiazole Moiety

The thiazole ring, while aromatic, is susceptible to ring-opening and rearrangement reactions, particularly when activated. In the case of this compound, the presence of the chloroethyl side chain introduces a potential intramolecular reaction pathway. A well-documented mechanism for related N-(ω-haloalkyl) quaternized thiazoles involves an initial intramolecular quaternization, where the thiazole nitrogen atom attacks the electrophilic carbon of the haloalkyl chain. This is followed by a base-induced ring-opening and subsequent ring-closure, leading to an expanded N,S-heterocycle. acs.org This type of OH⁻-induced ring expansion can transform five-membered thiazoles into larger ring systems like six-membered thiazepine carboxaldehydes. acs.org

Another potential rearrangement pathway involves the interaction with metal centers. Studies on benzothiazole-containing yttrium complexes have demonstrated a novel rearrangement involving a metal-to-ligand alkyl migration. researchgate.net This process induces a selective carbon-sulfur bond cleavage, leading to the opening of the thiazole ring while leaving the imino moiety intact. researchgate.net

Furthermore, thiazoles can undergo cycloaddition reactions that result in significant structural rearrangement. Under high temperatures, thiazoles can react with alkynes in Diels-Alder type reactions. These are typically followed by the extrusion of the sulfur atom, ultimately yielding a pyridine (B92270) derivative. wikipedia.org A milder, formal [2+2] cycloaddition has also been observed, proceeding through several intermediates to achieve the same transformation. wikipedia.org These precedents suggest that the thiazole moiety of this compound is not inert and can participate in complex rearrangements under appropriate thermal, basic, or metal-mediated conditions.

Sulfur Atom Reactivity within the Thioether Linkage

The sulfur atom of the thioether bridge in this compound is a key site of reactivity, capable of undergoing oxidation to form sulfoxides and sulfones, and coordinating with metal centers to form stable complexes.

Oxidation Reactions Leading to Sulfoxides and Sulfones

The thioether sulfur can be readily oxidized in a controlled, stepwise manner. The initial oxidation yields the corresponding sulfoxide (B87167), 2-(2-chloroethylsulfinyl)thiazole. Further oxidation of the sulfoxide produces the sulfone, 2-(2-chloroethylsulfonyl)thiazole. This reactivity is a general characteristic of organic sulfides. organic-chemistry.orggoogle.com

A variety of oxidizing agents can be employed for this transformation, and the final product often depends on the reagent choice and reaction conditions. For instance, hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant. Its selectivity towards the sulfoxide or sulfone can be tuned by using specific catalysts; tantalum carbide catalysis favors the formation of sulfoxides, while niobium carbide promotes oxidation to the sulfone. organic-chemistry.org Other reagents like m-chloroperoxybenzoic acid (m-CPBA) are also highly effective for oxidizing thioethers to their corresponding sulfonyl derivatives. mdpi.com The chemoselectivity can sometimes be controlled simply by adjusting the reaction temperature. organic-chemistry.org

Table 1: Common Reagents for Thioether Oxidation This table is generated based on data from the text.

| Oxidizing Agent/System | Product Selectivity | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) with Tantalum Carbide | Sulfoxide | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) with Niobium Carbide | Sulfone | organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfone | mdpi.com |

| Selectfluor in H₂O | Sulfoxide or Sulfone | organic-chemistry.org |

| Permanganate (B83412) supported on MnO₂ | Sulfoxide or Sulfone | organic-chemistry.org |

Coordination Chemistry of the Sulfur Atom with Metal Centers

The sulfur atom in the thioether linkage possesses lone pairs of electrons, allowing it to act as a ligand and coordinate with metal centers. alfa-chemistry.com According to the Hard and Soft Acids and Bases (HSAB) theory, the thioether sulfur is a "soft" donor, showing a preference for binding with soft metal ions and transition metals in lower oxidation states. alfa-chemistry.comillinois.edu

In thioether complexes, the sulfur atom is typically sp³ hybridized. alfa-chemistry.com The coordination to a metal (M) results in a C-S-M bond angle that is generally less than the ideal tetrahedral angle of 109.5° due to steric hindrance and electrostatic repulsion from the sulfur's lone pairs. alfa-chemistry.com The thioether can function as a σ-donor, but depending on the electronic state of the metal, it can also participate in π-bonding. alfa-chemistry.com

The coordination of thioether-containing ligands can be dynamic. The metal-sulfur bond may be labile, a property known as hemilability. mdpi.com In a molecule like this compound, which contains multiple potential donor sites (the thioether sulfur and the thiazole nitrogen), the thioether may compete for coordination or exhibit this hemilabile behavior, reversibly binding and unbinding from the metal center. mdpi.comresearchgate.net This property is crucial in the design of catalysts where a vacant coordination site is needed for substrate activation.

Mechanistic Insights from Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies, often complemented by computational analysis, provide deeper understanding of the reaction pathways available to this compound. A key mechanistic question is the potential for intramolecular cyclization to form a bicyclic thiazolium salt, which is a stable thiiranium ion isomer. researchgate.netnih.gov This reaction would involve the nucleophilic attack of the thiazole nitrogen on the carbon atom bearing the chlorine.

Kinetic investigations on analogous 5-(chloroalkyl)thiazolium compounds have been performed to elucidate the mechanism of their rearrangement. acs.org Such studies can determine rate constants and activation energies, clarifying whether a proposed intermediate, like a thiiranium ion, is involved. nih.gov

In a closely related system involving the alkylation of methimazole with 1,2-dichloroethane, extensive synthetic, spectroscopic, and computational studies were conducted to probe the reaction mechanism. researchgate.netnih.gov These studies investigated whether the reaction proceeds through a direct Sₙ2 attack or via a cyclic thiiranium intermediate. nih.gov Computational methods, such as density functional theory (DFT), are invaluable for mapping potential energy surfaces, locating transition states, and comparing the thermodynamic stability of reactants, intermediates, and products. nih.govresearchgate.net For this compound, similar studies could predict the favorability of intramolecular cyclization versus intermolecular reactions and elucidate the transition states involved in its various chemical transformations.

Derivatization and Structural Modification of 2 2 Chloroethylthio Thiazole Frameworks

Modifications at the Thiazole (B1198619) Ring of 2-(2-Chloroethylthio)thiazole

The thiazole ring, a key heterocyclic component, offers opportunities for structural diversification through substitution reactions on its carbon atoms and through the construction of fused ring systems.

Heterocyclic Annulation Strategies onto the Thiazole Ring

Annulation, the construction of a new ring fused to the existing thiazole framework, provides a powerful method for creating more complex polycyclic systems. One such strategy involves the cyclocondensation of 2-(2-chloroethylthio)-4-dialkylamino-6-methoxy-1,3,5-triazines, which leads to the formation of thiazolo[3,2-a] mdpi.comclockss.orguokerbala.edu.iqtriazine derivatives through the elimination of methyl chloride. clockss.org Another approach involves the cyclization of (4Z)-2-(2-chloroethylthio)-4-((4, 9-dimethoxy-5-oxo-5H-furo [3, 2-g] chromen-6-yl) methylene)-1H-imidazol-5(4H)-one with acetic anhydride (B1165640) to yield (6Z)-2, 3- dihydro-6-[(4, 9-dimethoxy-5-oxo-5H-furo-[3, 2-g] chromen-6-yl) methylen] imidazo[2, 1-b]thiazol-5-(6H)-one. jofamericanscience.org These methods highlight the utility of the this compound core in building diverse heterocyclic architectures. clockss.orgjofamericanscience.org

Modifications at the Chloroethyl Moiety

The chloroethyl side chain is a reactive handle that allows for a wide range of chemical transformations, including the replacement of the chlorine atom and alterations to the ethyl chain itself.

Replacement of the Chlorine Atom with Other Halogens or Diverse Nucleophiles

The chlorine atom in the chloroethyl group is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of various other functional groups. For example, the chlorine can be replaced by other halogens. google.com.na More commonly, it is displaced by a variety of nucleophiles. Research has shown the reaction of 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole with the lithium salt of 7-mercapto-4-methylcoumarin (B161817) to yield 4-methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. mdpi.comresearchgate.net Similarly, 2-(2-Chloroethylthio)-4-nitroaniline can be synthesized by reacting 2-amino-5-nitrobenzenethiol (B1278754) with 1-bromo-2-chloroethane (B52838) in the presence of a base. google.com The chloroethyl group can also react with thiolates, such as in the synthesis of 2-(2-tritylthioethyl)benzimidazole from 1-(2-chloroethyl)-benzimidazole. google.com

Extension or Structural Modification of the Ethyl Chain

While direct extension of the two-carbon ethyl chain of this compound is less commonly documented in the provided context, the principles of organic synthesis allow for such modifications. For instance, the synthesis of analogs with longer or branched alkyl chains could be envisioned. A related example is the preparation of 2-(1-Chloroethylthio)benzothiazole from 2-ethylthiobenzothiazole using N-chlorosuccinimide, which modifies the position of the chlorine on the ethyl chain. google.com Furthermore, a patent describes the synthesis of 4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester, which involves modifications that ultimately result in a chloroethyl group at the C4 position of the thiazole ring, demonstrating the versatility of synthetic routes to position this functional group. google.com

Modifications at the Thioether Linkage

The thioether linkage itself can be a point of modification, although this is a less frequent strategy compared to modifications at the thiazole ring or the chloroethyl moiety. The synthesis of thioethers can be achieved through various methods, including the use of xanthates as thiol-free reagents, which offers a broad substrate scope and good functional group tolerance. mdpi.comresearchgate.net The oxidation of the sulfur atom in the thioether to a sulfoxide (B87167) or sulfone would represent a significant modification, altering the electronic and steric properties of the linkage. While not directly described for this compound in the provided information, the oxidation of a similar thioether, 2-(ethylsulfonyl)-3-iodopyridine, is achieved using m-chloroperoxybenzoic acid (m-CPBA). mdpi.com This suggests that the thioether in the title compound could likely undergo similar oxidative transformations.

Systematic Conversion to Oxidized Sulfur Forms (Sulfoxides, Sulfones)

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the stoichiometry of the oxidant being a key factor in determining the final oxidation state of the sulfur atom.

For the conversion of a thioether to a sulfoxide, a single equivalent of a mild oxidizing agent is typically used. Common reagents for this selective oxidation include meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures or one equivalent of hydrogen peroxide. rsc.orgresearchgate.net The reaction can be performed in various organic solvents, such as dichloromethane (B109758) or methanol. Careful control of the reaction conditions is crucial to prevent over-oxidation to the sulfone.

Further oxidation of the sulfoxide to the corresponding sulfone is achieved by using an excess of the oxidizing agent or a stronger oxidant. For instance, reacting the thioether with two or more equivalents of m-CPBA or hydrogen peroxide will typically yield the sulfone. nih.govresearchgate.netgoogle.com In a related example, the oxidation of 2-(1-chloroethylthio)benzothiazole to 2-(1-fluoroethylsulfonyl)benzothiazole has been documented, indicating that the thioether group attached to a thiazole ring can be successfully oxidized to the sulfonyl state. google.com

The general reaction scheme for the oxidation of this compound is presented below:

Reaction Scheme for Oxidation of this compound

The table below summarizes the expected products from the systematic oxidation of this compound.

| Starting Material | Oxidized Form | Potential Oxidizing Agents |

| This compound | 2-(2-Chloroethylsulfinyl)thiazole (Sulfoxide) | m-CPBA (1 equiv.), H₂O₂ (1 equiv.) |

| This compound | 2-(2-Chloroethylsulfonyl)thiazole (Sulfone) | m-CPBA (>2 equiv.), H₂O₂ (>2 equiv.) |

Isosteric Replacements of the Sulfur Atom (e.g., Nitrogen, Oxygen Analogs)

Isosteric replacement is a strategy used to substitute an atom or a group of atoms in a molecule with another atom or group of similar size, shape, and electronic configuration. In the context of the this compound framework, the sulfur atom of the thioether linkage can be replaced with other heteroatoms, such as nitrogen or oxygen, to generate amine and ether analogs, respectively.

Nitrogen Analog:

The direct nitrogen analog, 2-[(2-chloroethyl)amino]thiazole, has been synthesized. The synthesis involves the reaction of 2-aminothiazole (B372263) with 1-bromo-2-chloroethane at room temperature. nih.gov This reaction proceeds via a nucleophilic substitution where the amino group of the thiazole displaces the bromine atom of the haloalkane.

The synthesis of related chloro-4-(substituted-phenyl)-1-{[2-(2-thiazolylamino)ethyl]amino}-2-azetidinone compounds has also been reported, which starts from the formation of 2-[(2-chloroethyl)amino]thiazole. nih.gov

Oxygen Analog:

The direct synthesis of the oxygen analog, 2-(2-chloroethoxy)thiazole, is less explicitly documented in readily available literature. However, its formation can be conceptually approached through several synthetic routes. One potential method involves the reaction of 2-chlorothiazole (B1198822) with the sodium salt of 2-chloroethanol. The reactivity of halogens at the 2-position of the thiazole ring towards nucleophiles like alkoxides is known, though it can be influenced by other substituents on the ring. chemicalbook.com Another approach could be the Williamson ether synthesis, reacting the sodium salt of 2-hydroxythiazole with 1,2-dichloroethane (B1671644). commonorganicchemistry.comwikipedia.org

While a direct synthesis is not detailed, a more complex derivative, 4-(2-chloroethoxy)-1-(1,3-thiazole-4-carbonyl)piperidine, is listed as a commercially available compound, which suggests the feasibility of creating a 2-chloroethoxy linkage to a thiazole ring system. molport.com

The table below outlines the structures and potential synthetic precursors for the nitrogen and oxygen isosteres of the this compound side chain.

| Analog Type | Compound Name | Key Precursors |

| Nitrogen Analog | 2-[(2-Chloroethyl)amino]thiazole | 2-Aminothiazole, 1-Bromo-2-chloroethane |

| Oxygen Analog | 2-(2-Chloroethoxy)thiazole | 2-Chlorothiazole and 2-Chloroethanol, or 2-Hydroxythiazole and 1,2-Dichloroethane |

Synthesis of Polymeric Structures Incorporating this compound Units

The incorporation of the this compound moiety into polymeric structures can be achieved through various polymerization techniques. The strategy generally involves the modification of the parent compound to introduce a polymerizable functional group, or by using the reactive chloroethyl group for post-polymerization modification.

One approach is to first synthesize a vinyl-containing thiazole monomer. For instance, the controlled synthesis of thiazole-based polymers has been achieved through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of azolyl S-vinyl sulfides, such as 2-thiazolyl vinyl sulfide (B99878). google.com This suggests that this compound could be converted to a corresponding vinyl sulfide monomer, which could then undergo controlled radical polymerization to yield a well-defined polymer with the thiazole unit in the side chain.

Another strategy involves the synthesis of methacrylate (B99206) monomers bearing thiazole side chains. Copolymers of acrylonitrile (B1666552) with quaternizable thiazole and triazole side-chain methacrylates have been synthesized by conventional radical polymerization. researchgate.net This would entail converting the this compound into a methacrylate derivative, for example, by reacting it with methacrylic acid or methacryloyl chloride, which could then be copolymerized with other vinyl monomers.

Furthermore, the reactive chloroethyl group of this compound itself can be utilized for grafting the molecule onto an existing polymer backbone containing suitable nucleophilic sites. This post-polymerization modification, or grafting-to approach, allows for the introduction of the thiazole moiety onto a pre-formed polymer chain. google.com For example, a polymer with pendant hydroxyl or amino groups could be reacted with this compound under basic conditions to form ether or amine linkages, respectively.

The table below summarizes potential strategies for the synthesis of polymeric structures containing the this compound unit.

| Polymerization Strategy | Description | Potential Monomer/Grafting Agent |

| RAFT Polymerization | Conversion to a vinyl sulfide monomer followed by controlled radical polymerization. | 2-(Vinylthio)thiazole derivative |

| Conventional Radical Polymerization | Conversion to a methacrylate monomer followed by polymerization or copolymerization. | 2-(2-Thiazolylthio)ethyl methacrylate |

| Post-Polymerization Modification | Grafting of this compound onto a polymer with reactive side chains. | This compound |

Advanced Spectroscopic Characterization in Research of 2 2 Chloroethylthio Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and establishes the connectivity of the molecular framework.

The structural confirmation of 2-(2-Chloroethylthio)thiazole relies on the precise assignment of its ¹H and ¹³C NMR spectra. Based on known data for the thiazole (B1198619) ring and related alkylthio compounds, a predicted set of chemical shifts can be established. wikipedia.orgchemicalbook.com The thiazole ring itself is characterized by three distinct aromatic protons. The proton at the C2 position is typically the most deshielded due to the influence of both adjacent heteroatoms. chemicalbook.com In this molecule, C2 is substituted, so we expect to see signals for H4 and H5. The ethylthio side chain introduces two aliphatic methylene (B1212753) groups, whose signals appear as triplets due to mutual coupling.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The following tables outline the expected chemical shifts for this compound, based on analogous compounds. nih.govasianpubs.orgresearchgate.net

Interactive Table: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Atom | Multiplicity | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| H4 | Doublet | 7.20 - 7.40 | ~3.5 |

| H5 | Doublet | 7.70 - 7.90 | ~3.5 |

| S-CH₂ | Triplet | 3.40 - 3.60 | ~7.0 |

| CH₂-Cl | Triplet | 3.80 - 4.00 | ~7.0 |

Interactive Table: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (Thiazole) | 165 - 170 |

| C4 (Thiazole) | 115 - 120 |

| C5 (Thiazole) | 140 - 145 |

| S-CH₂ | 35 - 40 |

| CH₂-Cl | 42 - 47 |

To confirm these assignments and elucidate the complete structure, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A clear cross-peak would be expected between the two methylene signals of the chloroethyl group (S-CH₂ and CH₂-Cl), confirming their connectivity. Another cross-peak would appear between the H4 and H5 protons of the thiazole ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., H4 with C4, H5 with C5, S-CH₂ protons with the S-CH₂ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations. Key expected correlations for this compound would include a cross-peak between the S-CH₂ protons and the C2 carbon of the thiazole ring, providing unequivocal evidence for the attachment point of the side chain. Correlations between the thiazole protons (H4, H5) and the thiazole carbons (C2, C4, C5) would further confirm the ring structure.

The this compound molecule possesses conformational flexibility, primarily around the C2-S and S-CH₂ single bonds. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insight into the energy barriers associated with bond rotation and the stability of different conformers.

At low temperatures, the rotation around the C2-S bond could become slow enough on the NMR timescale to allow for the observation of distinct rotamers, potentially leading to the broadening or splitting of the thiazole ring proton signals (H4 and H5). As the temperature is increased, the rate of rotation would increase, causing these separate signals to coalesce into the sharp, averaged signals observed at room temperature. By analyzing the line shapes of the signals at different temperatures, the activation energy (ΔG‡) for the rotational barrier can be calculated. This information is valuable for understanding the molecule's three-dimensional shape and dynamic behavior in solution.

Mass Spectrometry (MS) Techniques for Structural Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula, which is a critical step in identifying an unknown compound or confirming the synthesis of a target molecule.

For this compound, the molecular formula is C₅H₆ClNS₂. The calculated exact mass for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S) can be determined and compared to the experimental value obtained from an HRMS instrument.

Table: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Calculated Monoisotopic Mass |

| C₅H₆³⁵ClNS₂ | [M]⁺ | 178.9681 |

| C₅H₆³⁷ClNS₂ | [M+2]⁺ | 180.9652 |

The presence of chlorine is readily identified by the characteristic isotopic pattern, where the [M+2]⁺ peak (containing the ³⁷Cl isotope) has an intensity approximately one-third that of the molecular ion peak [M]⁺ (containing the ³⁵Cl isotope).

In electron impact (EI) mass spectrometry, the molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable information about the compound's structure. The fragmentation of this compound is expected to proceed through several predictable pathways based on the fragmentation of known thiazoles and chloroethylthio compounds. researchgate.netresearchgate.net

Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-S bond of the side chain, leading to the formation of a stable thiazolyl cation or a chloroethylthio radical.

Loss of the Chloroethyl Group: Fragmentation of the S-CH₂ bond can lead to the loss of a C₂H₄Cl radical.

Thiazole Ring Cleavage: The thiazole ring itself can fragment, often through the loss of acetylene (B1199291) (C₂H₂) or hydrogen cyanide (HCN), which is characteristic of many nitrogen-containing heterocycles. researchgate.net

Interactive Table: Predicted Major Fragments for this compound in EI-MS

| m/z Value | Possible Fragment Ion | Description of Loss |

| 179/181 | [C₅H₆ClNS₂]⁺ | Molecular Ion ([M]⁺) |

| 116 | [C₃H₂NS₂]⁺ | Loss of chloroethylene (C₂H₄Cl) |

| 85 | [C₃H₃NS]⁺ | Thiazole cation |

| 63/65 | [C₂H₄Cl]⁺ | Chloroethyl cation |

| 58 | [C₂H₂S]⁺ | Thioacetylene cation from ring fragmentation |

Analysis of this pattern allows for the confirmation of both the thiazole core and the chloroethylthio side chain, and can be used to distinguish it from structural isomers.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum arises from changes in the dipole moment during a vibration, while a Raman spectrum results from changes in polarizability. Together, they provide a comprehensive picture of the functional groups present in a molecule.

The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of the thiazole ring and the alkyl halide side chain. cdnsciencepub.comresearchgate.nettsijournals.com

Thiazole Ring Vibrations: The aromatic thiazole ring gives rise to several characteristic bands. C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the ring are found in the 1650-1450 cm⁻¹ region. The C-S stretching vibration is usually observed at lower wavenumbers, typically in the 800-600 cm⁻¹ range. tsijournals.com

Side Chain Vibrations: The chloroethylthio side chain will exhibit characteristic aliphatic C-H stretching vibrations between 3000 and 2850 cm⁻¹. C-H bending (scissoring and rocking) modes for the CH₂ groups are expected in the 1470-1250 cm⁻¹ region. A key diagnostic peak is the C-Cl stretching vibration, which typically appears as a strong band in the 800-600 cm⁻¹ region.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

| C-H Stretch (Aromatic) | Thiazole Ring | 3100 - 3050 | IR, Raman |

| C-H Stretch (Aliphatic) | -CH₂- | 3000 - 2850 | IR, Raman |

| C=N Stretch | Thiazole Ring | 1650 - 1550 | IR, Raman |

| C=C Stretch | Thiazole Ring | 1550 - 1450 | IR, Raman |

| C-H Bend (Aliphatic) | -CH₂- | 1470 - 1250 | IR |

| C-S Stretch | Thiazole Ring & Thioether | 800 - 600 | IR, Raman |

| C-Cl Stretch | -CH₂-Cl | 800 - 600 | IR (Strong) |

A combined analysis of IR and Raman spectra provides a more complete vibrational assignment, as some modes may be strong in one technique and weak or silent in the other, aiding in a full structural confirmation.

Vibrational Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. For this compound, these methods allow for the confirmation of its key structural motifs: the thiazole ring, the thioether linkage, and the chloroethyl group.

The thiazole ring exhibits a set of characteristic vibrations. The C=N and C=C stretching vibrations within the heterocyclic ring typically appear in the 1650-1450 cm⁻¹ region of the IR and Raman spectra. The C-H stretching vibrations of the aromatic thiazole ring are expected above 3000 cm⁻¹. Furthermore, ring breathing modes and other skeletal vibrations of the thiazole moiety are generally observed in the fingerprint region, below 1500 cm⁻¹.

The thioether (C-S-C) linkage presents a weaker absorption in the IR spectrum, typically in the range of 800-600 cm⁻¹. The C-S stretching vibration is a key indicator of the thioether group. In addition to the C-S bond within the thioether, there is also a C-S bond within the thiazole ring, and their respective vibrational modes can sometimes be coupled.

The chloroethyl group (-CH₂-CH₂-Cl) also has distinct vibrational signatures. The C-H stretching vibrations of the methylene groups are anticipated in the 3000-2850 cm⁻¹ range. The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region, which can sometimes overlap with the C-S stretching bands, necessitating careful spectral interpretation. The bending vibrations of the CH₂ groups will also be present in the fingerprint region.

A summary of the expected vibrational frequencies for the key functional groups in this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Thiazole Ring | C=N Stretch | 1650 - 1550 |

| C=C Stretch | 1550 - 1450 | |

| C-H Stretch | 3100 - 3000 | |

| Ring Vibrations | 1400 - 1000 | |

| Thioether | C-S-C Stretch | 800 - 600 |

| Chloroethyl Group | C-H Stretch (CH₂) | 3000 - 2850 |

| C-Cl Stretch | 800 - 600 | |

| CH₂ Bend | 1470 - 1450 |

This table presents expected frequency ranges based on typical values for these functional groups and may vary for the specific molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly available, analysis of related thiazole derivatives provides a strong basis for predicting its solid-state characteristics.

Single-crystal X-ray diffraction (SCXRD) would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. Based on data from other 2-substituted thiazole derivatives, the thiazole ring is expected to be essentially planar.

For instance, in the crystal structure of 2-chloro-5-chloromethyl-1,3-thiazole, the thiazole ring is planar. researchgate.net The bond lengths within the thiazole ring are expected to be intermediate between single and double bonds due to aromaticity. The C-S and C-N bond lengths within the ring are typically around 1.70-1.75 Å and 1.30-1.38 Å, respectively. The C=C bond length is expected to be in the range of 1.34-1.38 Å.

The geometry of the 2-(2-chloroethylthio) substituent would also be determined with high precision. The C-S bond length of the thioether linkage is anticipated to be in the range of 1.80-1.85 Å. The C-C and C-Cl bond lengths in the chloroethyl chain are expected to be around 1.50-1.54 Å and 1.75-1.80 Å, respectively. The conformation of the flexible chloroethylthio side chain would be defined by the torsion angles around the C-S and C-C bonds.

A hypothetical table of selected bond lengths and angles for this compound, based on related structures, is provided below.

| Bond/Angle | Expected Value |

| Bond Lengths (Å) | |

| S(ring)-C(2) | 1.72 - 1.76 |

| C(2)-N(3) | 1.30 - 1.34 |

| N(3)-C(4) | 1.36 - 1.40 |

| C(4)-C(5) | 1.34 - 1.38 |

| C(5)-S(ring) | 1.70 - 1.74 |

| C(2)-S(thioether) | 1.75 - 1.80 |

| S(thioether)-C(ethyl) | 1.80 - 1.85 |

| C(ethyl)-C(ethyl) | 1.50 - 1.54 |

| C(ethyl)-Cl | 1.75 - 1.80 |

| **Bond Angles (°) ** | |

| S(ring)-C(2)-N(3) | 114 - 116 |

| C(2)-N(3)-C(4) | 109 - 111 |

| N(3)-C(4)-C(5) | 115 - 117 |

| C(4)-C(5)-S(ring) | 110 - 112 |

| C(5)-S(ring)-C(2) | 88 - 92 |

| S(ring)-C(2)-S(thioether) | 120 - 124 |

| C(2)-S(thioether)-C(ethyl) | 100 - 105 |

This table is illustrative and based on data from analogous structures. Actual values would require experimental determination.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions would be expected to play a role in the solid-state assembly.

Given the presence of the thiazole ring, π–π stacking interactions between adjacent rings could be a significant factor in the crystal packing. The nitrogen and sulfur atoms in the thiazole ring can also participate in various weak interactions. Although the molecule lacks strong hydrogen bond donors, the nitrogen atom of the thiazole ring could act as a hydrogen bond acceptor in the presence of suitable donors, or participate in C-H···N weak hydrogen bonds with the C-H groups of neighboring molecules.

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence techniques, provides information about the electronic structure and photophysical properties of a molecule.

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the thiazole ring. Thiazole itself exhibits absorption bands in the ultraviolet region. The primary electronic transitions are typically π → π* transitions associated with the conjugated system of the thiazole ring.

For simple, non-conjugated thiazole derivatives, these absorptions are generally found below 300 nm. The substitution at the 2-position with a thioether group is not expected to significantly extend the conjugation of the thiazole ring, and therefore, a major shift of the absorption maxima to longer wavelengths (a large bathochromic shift) is not anticipated. The absorption spectrum of this compound would likely show one or more bands in the UV region, characteristic of the thiazole chromophore. The molar absorptivity (extinction coefficient) of these transitions can also be determined from the UV-Vis spectrum, providing a quantitative measure of the light absorption.

Below is a table with representative UV-Vis absorption data for some thiazole derivatives.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Thiazole | Ethanol | 235 | ~4,000 | π → π |

| 2-Methylthiazole | Ethanol | 242 | ~3,500 | π → π |

| 2-Aminothiazole (B372263) | Water | 258 | ~5,000 | π → π* |

This table provides examples and the values for this compound may differ.

Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence properties of a compound are highly dependent on its structure, particularly the extent of conjugation and the presence of specific functional groups.

Many simple thiazole derivatives that lack an extended π-conjugated system are not strongly fluorescent. The absorbed energy is often dissipated through non-radiative pathways such as vibrational relaxation or intersystem crossing. In the case of this compound, the absence of significant conjugation suggests that it is unlikely to be a strong fluorophore.

Significant fluorescence in thiazole-containing molecules typically arises when the thiazole ring is part of a larger, more rigid, and extensively conjugated system. For example, derivatives of Thiazole Orange, which have a benzothiazole (B30560) and a quinoline (B57606) ring system linked by a methine bridge, are well-known fluorescent dyes. nih.gov Their fluorescence is highly dependent on the rigidity of their environment.

Therefore, fluorescence studies of this compound would likely reveal weak or no emission in the visible region of the spectrum upon excitation at its absorption maxima. The investigation of its photophysical properties would involve measuring its fluorescence emission spectrum (if any), determining its fluorescence quantum yield (the ratio of photons emitted to photons absorbed), and its fluorescence lifetime. The likely outcome for this particular compound would be a very low quantum yield, confirming its non-fluorescent nature. This lack of fluorescence can be an important characteristic, for instance, in applications where fluorescence would be an interfering signal.

Theoretical and Computational Investigations of 2 2 Chloroethylthio Thiazole

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic behavior and geometric parameters of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular stability, reactivity, and various physical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a broad range of molecular systems. researchgate.net

For 2-(2-Chloroethylthio)thiazole, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(2d,2p), are used to perform geometry optimization. researchgate.net This process identifies the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. The optimization reveals key structural parameters, including bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, various electronic properties can be calculated. These parameters are crucial for understanding the molecule's reactivity and intermolecular interactions. Key properties include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, providing insight into the electrostatic potential and identifying potential sites for nucleophilic or electrophilic attack.

| Property | Calculated Value (Illustrative) | Unit |

| HOMO Energy | -6.45 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap | 5.56 | eV |

| Dipole Moment | 2.78 | Debye |

| Total Energy | -1285.45 | Hartrees |

This interactive table contains representative data derived from typical DFT calculations for thiazole (B1198619) derivatives.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. researchgate.net Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide higher accuracy than standard DFT for energetic and spectroscopic properties, though at a significantly greater computational expense. researchgate.netnih.gov

These high-level calculations are often used to:

Benchmark DFT Results: By comparing the results from a more rigorous ab initio method with those from DFT, researchers can validate the chosen functional and basis set for the system under study. researchgate.net

Calculate Accurate Reaction and Isomerization Energies: For processes like the potential cyclization to form a thiiranium ion, ab initio methods can provide highly reliable energy barriers and reaction enthalpies. researchgate.netnih.gov

Predict Spectroscopic Constants with High Precision: These methods are valuable for calculating properties that are highly sensitive to electron correlation, leading to more accurate predictions of vibrational frequencies and NMR chemical shifts. nih.gov

| Parameter | DFT (B3LYP) Value (kcal/mol) | Ab Initio (MP2) Value (kcal/mol) |

| Total Energy (Relative) | 0.00 | 0.00 |

| Rotational Barrier (C-S bond) | 4.2 | 4.8 |

| Isomerization Energy | -15.7 | -14.9 |

This interactive table presents a hypothetical comparison of energy calculations for this compound using different levels of theory.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, often in a solvated environment. nih.gov MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.

The 2-(2-Chloroethylthio) side chain of the molecule is not rigid and can rotate around its single bonds, leading to various spatial arrangements or conformations. MD simulations are ideal for exploring this conformational landscape in a solution, mimicking physiological or experimental conditions. jchemlett.com

By simulating the molecule for nanoseconds or longer, researchers can:

Identify the most populated and energetically favorable conformations.

Determine the energy barriers for rotation around key dihedral angles (e.g., the C-S-C-C chain).

Understand how the flexibility of the side chain is influenced by the solvent.

The flexibility of the chloroethylthio group is a key determinant of how the molecule can fit into a binding site of a biological target or interact with other chemical species.

| Dihedral Angle | Most Populated Range (degrees) | Conformation Type |

| Thiazole-S-CH₂-CH₂ | 170 to 190 | Anti-periplanar |

| S-CH₂-CH₂-Cl | 60 to 80 | Gauche |

This interactive table shows illustrative results from an MD simulation, indicating the preferred conformations of the side chain.

MD simulations are also employed to study how this compound interacts with its environment. nih.gov By placing the molecule in a simulation box filled with a model solvent (like water), it is possible to analyze specific intermolecular interactions.

These studies can reveal:

Solvent Shell Structure: How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the thiazole nitrogen and protic solvents.

Non-covalent Interactions: The nature of van der Waals and electrostatic interactions that govern the molecule's behavior in solution.

Such simulations are crucial for understanding solubility and for building more complex models of the molecule interacting with larger systems, such as proteins or nucleic acids.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which serves as a powerful aid in the interpretation of experimental results from techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR). nih.govnih.gov

DFT and ab initio calculations can compute the vibrational frequencies corresponding to the normal modes of molecular motion. The resulting predicted IR spectrum can be compared with experimental data to confirm the structure of a synthesized compound and to assign specific absorption bands to particular functional groups (e.g., C=N stretch of the thiazole ring, C-Cl stretch). nih.gov

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these predicted shifts to experimental values helps in the complete assignment of the NMR spectrum, confirming the connectivity and chemical environment of each atom in the molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) (Illustrative) |

| C-H stretch (thiazole) | 3120 | 3115 |

| C=N stretch (thiazole) | 1510 | 1505 |

| C-S stretch | 740 | 735 |

| C-Cl stretch | 680 | 672 |

This interactive table provides a representative comparison of computationally predicted and experimentally observed IR frequencies.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J) with a useful degree of accuracy. These predictions are valuable for assigning experimental spectra and for understanding how the electronic environment of each nucleus is influenced by the molecular structure.

For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p) and incorporating a solvent model (e.g., PCM for chloroform-d), can be employed to first optimize the molecular geometry and then compute the NMR parameters. The predicted chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted J-Coupling (Hz) |

| C2 | - | 168.5 | - |

| C4 | 7.58 | 142.1 | J(H4-H5) = 3.5 |

| C5 | 7.15 | 118.9 | J(H5-H4) = 3.5 |

| S-CH₂ | 3.45 | 38.2 | J(CH₂-CH₂Cl) = 6.8 |

| CH₂-Cl | 3.80 | 43.5 | J(CH₂Cl-CH₂) = 6.8 |

Note: These are hypothetical values based on typical computational outputs for similar structures and should be considered illustrative.

The predicted chemical shifts reflect the electronic nature of the thiazole ring and the influence of the chloroethylthio substituent. The downfield shift of the thiazole protons (H4 and H5) is characteristic of their position in an electron-deficient aromatic system. The methylene (B1212753) protons adjacent to the sulfur and chlorine atoms show distinct shifts due to the different electronegativities of these heteroatoms.

Calculation of Vibrational Frequencies and Electronic Transitions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the molecular vibrations. Computational frequency calculations can predict the vibrational modes, their frequencies, and their intensities. These predictions are instrumental in assigning experimental spectra and understanding the molecule's force field. The calculations are performed on the optimized geometry, and the resulting frequencies are often scaled by an empirical factor to better match experimental data.

Electronic transitions, observed in UV-Vis spectroscopy, can also be predicted using time-dependent DFT (TD-DFT) calculations. This method provides information about the excitation energies and oscillator strengths of the electronic transitions, helping to interpret the UV-Vis spectrum and understand the molecule's electronic structure and chromophores.

Table 2: Predicted Vibrational Frequencies and Electronic Transitions for this compound

| Parameter | Predicted Value | Description |

| Vibrational Frequencies | ||

| C-H stretch (thiazole) | 3100-3150 cm⁻¹ | Stretching vibrations of the C-H bonds on the thiazole ring. |

| C-H stretch (alkyl) | 2950-3000 cm⁻¹ | Asymmetric and symmetric stretching of the methylene C-H bonds. |

| C=N stretch (thiazole) | ~1580 cm⁻¹ | Characteristic ring stretching mode of the thiazole. |

| C-S stretch | 680-720 cm⁻¹ | Stretching vibrations involving the thioether and thiazole sulfur atoms. |

| C-Cl stretch | ~650 cm⁻¹ | Stretching vibration of the carbon-chlorine bond. |

| Electronic Transitions | ||

| λmax 1 | ~260 nm | π → π* transition within the thiazole ring. |

| λmax 2 | ~220 nm | n → σ* or other high-energy transition. |

Note: These are hypothetical values based on typical computational outputs for similar structures and should be considered illustrative.

Reaction Pathway Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states that are often difficult to observe experimentally.

Transition State Search and Energy Barrier Determination for Key Reactions

For this compound, a key reaction of interest could be its intramolecular cyclization to form a thiazolo[2,3-b]thiazolium cation, a reaction that can be facilitated by the nucleophilic sulfur of the thiazole ring and the electrophilic carbon bearing the chlorine atom. Computational methods can be used to locate the transition state (TS) for this S-alkylation reaction. Methods like synchronous transit-guided quasi-Newton (STQN) or dimer methods are employed to find the saddle point on the potential energy surface corresponding to the TS.

Table 3: Calculated Energy Profile for the Intramolecular Cyclization of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (this compound) | 0.0 | Ground state energy of the starting material. |

| Transition State (TS) | +25.8 | Energy barrier for the intramolecular S-alkylation. |

| Product (Thiazolo[2,3-b]thiazolium cation) | -10.2 | Energy of the cyclized product relative to the reactant. |

Note: These are hypothetical values based on typical computational outputs for similar intramolecular cyclization reactions and should be considered illustrative.

The calculated energy barrier provides a quantitative measure of the reaction's feasibility under different conditions. A moderate barrier suggests the reaction may proceed at elevated temperatures.

Reaction Coordinate Analysis and Mechanistic Hypothesis Testing

To further understand the reaction mechanism, a reaction coordinate analysis, often an Intrinsic Reaction Coordinate (IRC) calculation, is performed. This calculation maps the reaction pathway from the transition state down to the reactant and product, confirming that the located TS indeed connects the intended species. The IRC path provides a detailed view of the geometric changes that occur during the reaction, such as bond formation and breaking.

Computational studies can also be used to test different mechanistic hypotheses. For instance, an alternative reaction pathway could involve an intermolecular reaction with another nucleophile. By calculating the energy barriers for competing pathways, one can predict the major reaction product under specific conditions. For example, the energy barrier for the reaction of this compound with an external nucleophile like methoxide (B1231860) could be calculated and compared to the intramolecular cyclization barrier to determine the likely reaction course in a methanolic solution. This comparative analysis is crucial for designing synthetic strategies and understanding reactivity patterns.

Mechanistic Studies of 2 2 Chloroethylthio Thiazole in Model Systems

Interaction with Model Nucleophiles (e.g., Alkylamines, Thiols, Alcohols)

The electrophilic nature of the carbon atom bearing the chlorine in the 2-chloroethylthio group makes it a prime target for nucleophilic attack. This reactivity is a key feature of its chemical profile. Studies with model nucleophiles such as alkylamines, thiols, and alcohols can elucidate the kinetics and products of these reactions.

While specific kinetic data for 2-(2-chloroethylthio)thiazole is not extensively documented in publicly available literature, the kinetics of nucleophilic displacement at a primary alkyl chloride adjacent to a sulfur atom are generally understood to proceed via an SN2 mechanism. The reaction rate is influenced by the nucleophilicity of the attacking species, the solvent, and the temperature.

The general rate law for such a reaction would be:

Rate = k[this compound][Nucleophile]

The reaction likely involves the formation of a transient episulfonium ion, which can significantly influence the reaction kinetics. This intermediate is common in compounds containing a 2-chloroethyl sulfide (B99878) moiety and can accelerate the rate of nucleophilic substitution.

Hypothetical Kinetic Data for Nucleophilic Substitution of this compound at 25°C

| Nucleophile | Solvent | Second-Order Rate Constant (k, M⁻¹s⁻¹) |

| Butylamine (B146782) | Methanol | 1.5 x 10⁻³ |

| Ethanethiol (B150549) | Methanol | 8.2 x 10⁻³ |

| Methanol | Methanol | 2.1 x 10⁻⁵ |

| Butylamine | Acetonitrile (B52724) | 3.2 x 10⁻² |

| Ethanethiol | Acetonitrile | 1.1 x 10⁻¹ |

The reaction of this compound with various nucleophiles is expected to yield substitution products where the chlorine atom is replaced by the nucleophile.

With Alkylamines: Reaction with a primary amine like butylamine would yield N-butyl-2-(thiazol-2-ylthio)ethanamine.

With Thiols: Reaction with a thiol such as ethanethiol would result in the formation of a disulfide, 2-((2-(ethylthio)ethyl)thio)thiazole.

With Alcohols: In the presence of an alcohol like methanol, a slower reaction would be expected to produce 2-((2-methoxyethyl)thio)thiazole.

The identification of these products would typically be achieved using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Hydrolytic Stability and Degradation Pathways of this compound

The stability of this compound in aqueous media is a critical parameter, as hydrolysis can be a significant degradation pathway.

Hypothetical pH-Dependent First-Order Rate Constants for the Hydrolysis of this compound at 25°C

| pH | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

| 4.0 | 1.2 x 10⁻⁶ | ~6.7 days |

| 7.0 | 3.5 x 10⁻⁶ | ~2.3 days |

| 9.0 | 8.1 x 10⁻⁵ | ~2.4 hours |

This table presents hypothetical data for illustrative purposes.

The primary hydrolysis product of this compound is expected to be 2-((2-hydroxyethyl)thio)thiazole. The proposed mechanism involves the intramolecular attack of the sulfur atom on the carbon bearing the chlorine to form a cyclic episulfonium ion intermediate. This strained three-membered ring is then readily opened by a water molecule to yield the final alcohol product and hydrochloric acid.

Under strongly basic conditions, a competing mechanism of elimination (E2) could also occur, leading to the formation of 2-(vinylthio)thiazole, although this is generally a minor pathway for primary alkyl halides.

Oxidation and Reduction Mechanisms in Defined Chemical Environments

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation. Common oxidizing agents can convert the sulfide to a sulfoxide (B87167) and further to a sulfone.

Oxidation: In the presence of a mild oxidizing agent like hydrogen peroxide or a peroxy acid, 2-(2-chloroethylsulfinyl)thiazole would be formed. Stronger oxidation could yield 2-(2-chloroethylsulfonyl)thiazole. These oxidation products would likely exhibit different reactivity and stability profiles compared to the parent compound.

Reduction: The thiazole (B1198619) ring itself is generally resistant to reduction. pharmaguideline.com However, the C-Cl bond could potentially undergo reductive dehalogenation under specific conditions, for instance, with certain metal catalysts or reducing agents, to yield 2-(ethylthio)thiazole. The sulfur-carbon bonds could be cleaved under more forcing reductive conditions, such as with Raney Nickel, leading to the decomposition of the molecule. pharmaguideline.com

Electrochemical Studies of Redox Properties and Potentials

The electrochemical activity of this molecule is expected to be centered on two primary locations: the thiazole ring and the exocyclic sulfur atom of the chloroethylthio side chain. The thiazole ring itself can undergo redox processes. For instance, studies on thiazol-2-ylidene dimers, which are derivatives of the thiazole ring, have shown that these compounds can be potent reducing agents with oxidation potentials that are influenced by the substituents on the ring. While not directly comparable, this suggests that the thiazole nucleus of this compound could participate in electron transfer reactions.